molecular formula C19H19NO4 B10843451 4-(3-Ethoxy-phenoxy)-6,7-dimethoxy-quinoline

4-(3-Ethoxy-phenoxy)-6,7-dimethoxy-quinoline

Cat. No. B10843451
M. Wt: 325.4 g/mol
InChI Key: PKUBIFVLLLNKCO-UHFFFAOYSA-N
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Description

4-(3-Ethoxy-phenoxy)-6,7-dimethoxy-quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethoxy-phenoxy)-6,7-dimethoxy-quinoline typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-ethoxyphenol with 6,7-dimethoxyquinoline under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxy-phenoxy)-6,7-dimethoxy-quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

4-(3-Ethoxy-phenoxy)-6,7-dimethoxy-quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Ethoxy-phenoxy)-6,7-dimethoxy-quinoline involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Ethoxy-phenoxy)-6,7-dimethoxy-quinoline stands out due to its unique combination of functional groups, which impart specific chemical and biological properties.

properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

4-(3-ethoxyphenoxy)-6,7-dimethoxyquinoline

InChI

InChI=1S/C19H19NO4/c1-4-23-13-6-5-7-14(10-13)24-17-8-9-20-16-12-19(22-3)18(21-2)11-15(16)17/h5-12H,4H2,1-3H3

InChI Key

PKUBIFVLLLNKCO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC=C1)OC2=C3C=C(C(=CC3=NC=C2)OC)OC

Origin of Product

United States

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